molecular formula C11H18O3 B11937432 Methyl 3-hydroxy-2-methylene-8-nonenoate

Methyl 3-hydroxy-2-methylene-8-nonenoate

Cat. No.: B11937432
M. Wt: 198.26 g/mol
InChI Key: HNKKEJBZCBZFPX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylene-8-nonenoate is a methyl ester characterized by a hydroxyl group at position 3, a methylene group at position 2, and an unsaturated carbon chain with a double bond at position 7.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-hydroxy-2-methylidenenon-8-enoate

InChI

InChI=1S/C11H18O3/c1-4-5-6-7-8-10(12)9(2)11(13)14-3/h4,10,12H,1-2,5-8H2,3H3

InChI Key

HNKKEJBZCBZFPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C(CCCCC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-methylene-8-nonenoate typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

the general principles of esterification and purification through distillation or crystallization would apply .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-methylene-8-nonenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-2-methylene-8-nonenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-methylene-8-nonenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methylene groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Functional Group Analysis

The compound’s key functional groups distinguish it from related methyl esters:

  • Hydroxyl group (C3): Enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated esters like E-communic acid methyl ester or sandaracopimaric acid methyl ester .
  • Methylene group (C2) : Creates a conjugated diene system (C2–C3), increasing susceptibility to electrophilic addition reactions, unlike saturated analogs such as dehydroabietic acid methyl ester .

Physical and Chemical Properties

While explicit data for Methyl 3-hydroxy-2-methylene-8-nonenoate is unavailable, inferences can be drawn from analogous methyl esters:

Property This compound Sandaracopimaric Acid Methyl Ester E-Communic Acid Methyl Ester Methyl Salicylate
Molecular Weight (g/mol) ~198 (estimated) 316 318 152
Key Functional Groups Hydroxyl, methylene, alkene Carboxylic acid methyl ester Conjugated diene, alkene Ester, phenolic hydroxyl
Polarity High (due to hydroxyl) Moderate Low High
Reactivity High (conjugated diene) Low Moderate (alkene) Low
  • Volatility : Likely lower than simpler esters like methyl salicylate (vapor pressure: 0.13 mmHg at 25°C ) due to higher molecular weight and hydroxyl group.
  • Solubility: Expected to exhibit higher water solubility than non-hydroxylated diterpene esters (e.g., torulosic acid methyl ester) due to polar interactions .

Key Research Findings

  • Synthetic Challenges : The hydroxyl and alkene groups may complicate purification, as seen in labdane diterpene esters requiring chromatographic separation .
  • Thermal Stability : Methyl esters with conjugated dienes (e.g., Z-communic acid methyl ester) degrade at lower temperatures (~150°C) than saturated analogs , suggesting similar behavior for the target compound.

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